2-Hydroxyadipic acid is a natural product found in Aloe africana and Caenorhabditis elegans with data available.
2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid. Deficiency of 2-ketoadipic dehydrogenase causes 2-ketoadipic acidemia (OMIM 245130), a condition characterized by accumulation and excretion of 2-hydroxyadipic acid (with 2-ketoadipic and 2-aminoadipic) probably without adverse phenotypic effects.(OMMBID - The Metabolic and Molecular Bases of Inherited Disease, CH.95). A method involving derivatization and combined gas chromatography--mass spectrometry has been recently developed to separate the enantiomers of 3-hydroxyadipic acid It has been shown that 3-hydroxyadipic acid excreted in urine consists of at least 95% of the L-enantiomer. This finding supports the hypothesis that dicarboxylic acids are degraded by ordinary beta-oxidation, and indicates that adipic acid may be converted into succinic acid. (A3342, A3342).
2-Hydroxyhexanedioic acid
CAS No.: 18294-85-4
Cat. No.: VC21074756
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18294-85-4 |
---|---|
Molecular Formula | C6H10O5 |
Molecular Weight | 162.14 g/mol |
IUPAC Name | 2-hydroxyhexanedioic acid |
Standard InChI | InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) |
Standard InChI Key | OTTXIFWBPRRYOG-UHFFFAOYSA-N |
SMILES | C(CC(C(=O)O)O)CC(=O)O |
Canonical SMILES | C(CC(C(=O)O)O)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
2-Hydroxyhexanedioic acid is characterized by its molecular formula C6H10O5 and contains two carboxylic acid groups and one hydroxyl group . The compound has several identifiers that facilitate its recognition in scientific databases and literature:
Property | Value |
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Molecular Formula | C6H10O5 |
CAS Number | 18294-85-4 |
Molecular Weight | 162.14 g/mol |
IUPAC Name | 2-hydroxyhexanedioic acid |
Traditional Name | α-hydroxyadipic acid |
SMILES Notation | OC(CCCC(O)=O)C(O)=O |
InChI | InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) |
InChI Key | OTTXIFWBPRRYOG-UHFFFAOYSA-N |
The compound belongs to the class of organic compounds known as medium-chain fatty acids and is specifically categorized as a hydroxy-dicarboxylic acid .
Physical Properties
2-Hydroxyhexanedioic acid typically exists as a solid at room temperature and requires specific storage conditions to maintain stability . The recommended storage conditions are:
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Temperature: 20°C
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Environment: Sealed in dry conditions
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Form: Solid
Stereochemistry
2-Hydroxyhexanedioic acid contains a stereogenic center at the C-2 position, resulting in two stereoisomers :
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(2S)-2-hydroxyhexanedioic acid (CAS: 77252-45-0)
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(2R)-2-hydroxyhexanedioic acid (CAS: 77252-44-9)
The stereochemistry significantly influences the compound's biological activity and chemical behavior. Both stereoisomers have distinct CAS numbers and can exhibit different physical and biological properties .
Synthesis and Production Methods
Oxidation of 2-Hydroxycyclohexanone
A significant method for synthesizing 2-hydroxyadipic acid involves the oxidation of 2-hydroxycyclohexanone (2-HCO) with molecular oxygen. This aerobic oxidative C−C bond cleavage reaction was discovered to produce 2-hydroxyadipic acid using various catalysts, with phosphovanadotungstic acid (H4PVW11O40) providing the highest yield at approximately 39% .
The reaction pathway involves:
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Oxidation of 2-hydroxycyclohexanone to 1,2-cyclohexanedione (CHDO)
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Further oxidation and C-C bond cleavage to form 2-hydroxyadipic acid
Research has indicated that the oxidation of 1,2-cyclohexanedione, a potential intermediate in 2-HCO oxidation, produced similar yields of 2-hydroxyadipic acid even without a catalyst .
Reaction Parameters
The synthesis of 2-hydroxyadipic acid through 2-HCO oxidation is influenced by several parameters:
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Catalyst amount: First-order relationship
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Oxygen pressure: Almost zero-order relationship
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Radical scavenger addition: No significant effect
These relationships are similar to those observed in related oxidation reactions, such as the oxidation of 2-methoxycyclohexanone to adipic acid with heteropolyacid catalysts .
Biological Significance
Metabolic Role
2-Hydroxyhexanedioic acid is formed in biological systems through the reduction of 2-ketoadipic acid. It plays a role in several metabolic pathways, particularly those involving the metabolism of lysine and tryptophan .
Association with Metabolic Disorders
A deficiency of 2-ketoadipic dehydrogenase causes 2-ketoadipic acidemia or 2-oxoadipic acidemia (OMIM: 245130), a genetic disorder characterized by the accumulation and excretion of 2-hydroxyadipic acid along with 2-ketoadipic and 2-aminoadipic acids .
When present in sufficiently high levels, 2-hydroxyhexanedioic acid can function as:
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An acidogen: An acidic compound that induces acidosis, affecting multiple organ systems
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A metabotoxin: An endogenously produced metabolite causing adverse health effects at chronically high levels
Clinical Manifestations
Chronically high levels of 2-hydroxyadipic acid are associated with at least three inborn errors of metabolism:
In infants with these disorders, symptoms include poor feeding, vomiting, loss of appetite, hypotonia (weak muscle tone), and lethargy. If untreated, these conditions can progress to more severe manifestations including heart and kidney abnormalities, liver damage, seizures, coma, and potentially death. Many affected children experience intellectual disability or delayed development .
Analytical Methods for Detection
Mass Spectrometry
Mass spectrometry is a powerful tool for the identification and quantification of 2-hydroxyhexanedioic acid in biological samples and synthetic mixtures. The compound exhibits characteristic fragmentation patterns in different mass spectrometry techniques:
MS-MS Fragments
m/z | Relative Intensity (%) |
---|---|
161.04636 | 100.00 |
117.05557 | 33.80 |
143.03604 | 30.50 |
71.05001 | 29.90 |
99.04487 | 18.70 |
LC-MS Fragments
m/z | Relative Intensity (%) |
---|---|
143.03487 | 100.00 |
161.04547 | 97.70 |
117.05566 | 47.40 |
99.04514 | 36.20 |
71.05020 | 27.90 |
These characteristic fragmentation patterns enable the accurate identification of 2-hydroxyhexanedioic acid in complex matrices .
Other Analytical Techniques
Additional methods for analyzing 2-hydroxyhexanedioic acid include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for separation and quantification
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Gas Chromatography (GC) for volatile derivatives
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Infrared (IR) spectroscopy for functional group identification
Applications and Uses
Research Applications
2-Hydroxyhexanedioic acid is primarily used in various research contexts:
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Metabolic studies and biomarker research
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Organic synthesis reactions
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Reference standards for analytical chemistry
Research Developments and Future Perspectives
Recent Research
Recent research has advanced our understanding of 2-hydroxyhexanedioic acid in several ways:
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Novel synthesis methods: The discovery of the oxidation of 2-hydroxycyclohexanone to 2-hydroxyadipic acid represents a significant advancement in the production of this compound from both petroleum and biomass sources .
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Catalytic studies: Investigation of various heteropolyacids as catalysts for the oxidation reaction has led to improved yields and mechanistic understanding .
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Metabolic profiling: Enhanced analytical methods have improved the detection and quantification of 2-hydroxyhexanedioic acid in biological samples, contributing to better understanding of its role in metabolism and disease .
Future Research Directions
Future research on 2-hydroxyhexanedioic acid may focus on:
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Developing more efficient and stereoselective synthetic routes
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Exploring its potential as a building block for biodegradable polymers
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Investigating its role in metabolic pathways with greater precision
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Establishing therapeutic interventions for disorders associated with abnormal levels of this compound
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Creating green chemistry applications using bio-based sources
Challenges and Opportunities
Current challenges in 2-hydroxyhexanedioic acid research include improving synthesis yields, developing more stereoselective approaches, and enhancing analytical detection methods in complex biological matrices. These challenges present opportunities for interdisciplinary research spanning organic chemistry, biochemistry, analytical chemistry, and materials science.
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